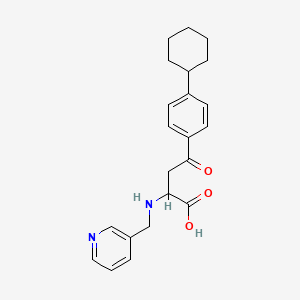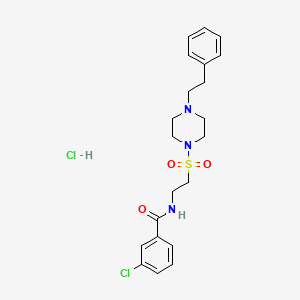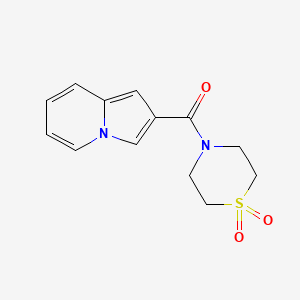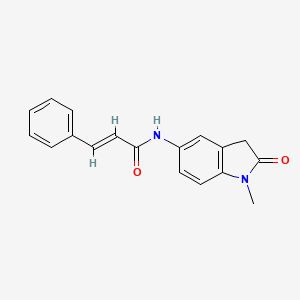
3-Cyclopropyl-5-(1-(2,5-dimethylbenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 3-Cyclopropyl-5-(1-(2,5-dimethylbenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is a derivative of 1,2,4-oxadiazole, which is a heterocyclic compound containing an oxygen and two nitrogen atoms in a five-membered ring. The 1,2,4-oxadiazole moiety is of significant interest in medicinal chemistry due to its resemblance to the bioisosteric properties of amide bonds and its potential applications in pharmaceutical chemistry.
Synthesis Analysis
The synthesis of related 1,2,4-oxadiazoles can be achieved through the cycloreversion of oxadiazabicyclo[3.2.0]heptenes. This process involves the 1,3-dipolar cycloaddition of nitrile oxides to 4-aryl-2-alkylthio-1-azetines, which upon heating in toluene undergo a [2+2]-cycloreversion to yield 5-alkylthio-3-aryl-1,2,4-oxadiazoles. In this context, the 1-azetine acts as a thiocyanate equivalent . Although the specific synthesis of 3-Cyclopropyl-5-(1-(2,5-dimethylbenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is not detailed, the methods described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazoles is characterized by a five-membered ring containing one oxygen and two nitrogen atoms. The presence of the oxadiazole ring is known to confer certain electronic and structural properties that are beneficial in the design of bioactive molecules. The substitution of the oxadiazole ring with various functional groups, such as a cyclopropyl group or a dimethylbenzylazetidine moiety, can further modulate the chemical and biological properties of these compounds.
Chemical Reactions Analysis
1,2,4-Oxadiazoles can participate in various chemical reactions due to their reactive nature. The cycloreversion process mentioned earlier is one such reaction where the oxadiazole ring is formed. Additionally, the azide substituent in related compounds can be converted into a 1,2,3-triazole, indicating the potential for further chemical transformations that could be applied to the synthesis of 3-Cyclopropyl-5-(1-(2,5-dimethylbenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate .
Physical and Chemical Properties Analysis
While specific physical and chemical properties of 3-Cyclopropyl-5-(1-(2,5-dimethylbenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate are not provided, the properties of 1,2,4-oxadiazoles in general can be inferred. These compounds are typically stable, with potential applications in materials science and pharmaceuticals due to their unique ring structure. The electronic properties of the oxadiazole ring make it a valuable component in the design of new molecules with desired biological activities.
Scientific Research Applications
Synthesis and Biological Activity
Research into compounds similar to 3-Cyclopropyl-5-(1-(2,5-dimethylbenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate often focuses on their synthesis and evaluation for various biological activities. For instance, the synthesis of new 2,5-disubstituted-1,3,4-oxadiazoles has been explored for insect growth regulatory activity against specific larvae, showcasing their potential as insecticidal agents (Shi, Qian, Zhang, & Song, 2001). Similarly, other studies have aimed at synthesizing oxadiazole compounds to assess their antimicrobial, antifungal, and enzyme inhibition potentials, indicating a broad spectrum of biological activities that such compounds can possess (Virk, Iqbal, Aziz-ur-Rehman, Abbasi, Siddiqui, Rasool, Mehr-un-Nisa, Abid, Khalid, Zafar, & Javaid, 2023).
Anticancer and Antimicrobial Evaluations
Particular emphasis has been placed on evaluating the anticancer and antimicrobial potential of oxadiazole derivatives. For example, the lethal poisoning of cancer cells through respiratory chain inhibition combined with specific agents showcases the ability of certain oxadiazole compounds to enhance antineoplastic effects, presenting a novel approach to cancer therapy (Sica, Bravo-San Pedro, Izzo, Pol, Pierredon, Enot, Durand, Bossut, Chery, Souquere, Pierron, Vartholomaiou, Zamzami, Soussi, Sauvat, Mondragón, Kepp, Galluzzi, Martinou, Hess-Stumpp, Ziegelbauer, & Kroemer, 2019). Additionally, the synthesis and characterization of novel azetidinones and their evaluation for antimicrobial activity highlight the ongoing interest in leveraging these compounds for pharmaceutical applications (Prajapati & Thakur, 2014).
properties
IUPAC Name |
3-cyclopropyl-5-[1-[(2,5-dimethylphenyl)methyl]azetidin-3-yl]-1,2,4-oxadiazole;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O.C2H2O4/c1-11-3-4-12(2)14(7-11)8-20-9-15(10-20)17-18-16(19-21-17)13-5-6-13;3-1(4)2(5)6/h3-4,7,13,15H,5-6,8-10H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXOUMMFKAKVEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2CC(C2)C3=NC(=NO3)C4CC4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-5-(1-(2,5-dimethylbenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2520359.png)
![Tert-butyl (4aS,8aR)-6-[2-[ethyl(prop-2-enoyl)amino]acetyl]-3-oxo-4,4a,5,7,8,8a-hexahydro-2H-pyrido[3,4-b]pyrazine-1-carboxylate](/img/structure/B2520363.png)

methanol](/img/structure/B2520367.png)

![Ethyl 5-(2-(4-nitrophenyl)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2520369.png)
![N-[2-(6-chlorohexoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B2520370.png)





![2-[2-(Trifluoromethyl)oxiran-2-yl]furan](/img/structure/B2520378.png)
